BenchChemオンラインストアへようこそ!

3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine

Medicinal Chemistry Physicochemical Property Profiling Bioisostere Design

3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine (CAS 1018648-42-4, free base; CAS 1435804-19-5, hydrochloride salt) is a heterocyclic building block comprising a furan ring linked at the 3-position of a 1,2,4-oxadiazole core, with a three-carbon aliphatic chain terminating in a primary amine at the 5-position. The free base has molecular formula C₉H₁₁N₃O₂ and molecular weight 193.20 g/mol.

Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
Cat. No. B13651235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine
Molecular FormulaC9H11N3O2
Molecular Weight193.20 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=NOC(=N2)CCCN
InChIInChI=1S/C9H11N3O2/c10-5-1-4-8-11-9(12-14-8)7-3-2-6-13-7/h2-3,6H,1,4-5,10H2
InChIKeyAIWAASAFRZOKKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine: Structural Identity, Physicochemical Baseline, and Procurement-Relevant Context


3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine (CAS 1018648-42-4, free base; CAS 1435804-19-5, hydrochloride salt) is a heterocyclic building block comprising a furan ring linked at the 3-position of a 1,2,4-oxadiazole core, with a three-carbon aliphatic chain terminating in a primary amine at the 5-position . The free base has molecular formula C₉H₁₁N₃O₂ and molecular weight 193.20 g/mol . The 1,2,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry, widely employed as a metabolically robust bioisostere for ester and amide functionalities, and represented in launched drugs such as raltegravir, ataluren, and zibotentan [1]. The compound's primary amine terminus serves as a derivatization handle for amide bond formation, reductive amination, or N-Boc protection, positioning it as a versatile intermediate in parallel library synthesis and fragment-based drug discovery.

Why In-Class Substitution of 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine with Seemingly Similar Analogs Compromises Experimental Reproducibility and Project Continuity


The 3-(furan-2-yl)-1,2,4-oxadiazole-5-propan-1-amine framework occupies a narrow intersection of structural parameters—regioisomeric identity (1,2,4- vs. 1,3,4-oxadiazole), heteroaryl electronics (furan vs. thiophene), spacer chain length (C3 vs. C1 or C2), and terminal functional group (amine vs. carboxylic acid)—where even single-variable alterations produce significant shifts in lipophilicity, hydrogen-bonding capacity, and molecular recognition properties [1]. A systematic matched-pair analysis from the AstraZeneca compound collection demonstrated that 1,2,4- and 1,3,4-oxadiazole regioisomers differ by approximately one order of magnitude in log D, with concomitant divergence in metabolic stability, hERG inhibition, and aqueous solubility [2]. Consequently, replacing this compound with a regioisomeric oxadiazole analog or a chain-length variant without revalidating downstream structure–activity relationships introduces uncontrolled variables that can invalidate SAR interpretation, waste screening resources, and delay lead optimization campaigns.

Quantitative Differentiation Evidence for 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine Versus Closest Structural Analogs


1,2,4- vs. 1,3,4-Oxadiazole Regioisomerism: Approximately One Order of Magnitude Higher Lipophilicity (log D) Confirmed by Matched-Pair Analysis

A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched molecular pairs across the AstraZeneca compound collection revealed that, in virtually all cases, the 1,2,4-oxadiazole isomer exhibits approximately one order of magnitude higher lipophilicity (log D) than its 1,3,4-oxadiazole counterpart [1]. This difference is attributed to intrinsically distinct charge distributions and dipole moments between the two regioisomers. Consequently, 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine, bearing the 1,2,4-oxadiazole core, is predicted to possess higher membrane permeability than a hypothetical 1,3,4-oxadiazole regioisomer carrying identical substituents. Significant differences were also observed in metabolic stability (favoring 1,3,4-isomers), hERG inhibition liability (lower for 1,3,4-isomers), and aqueous solubility (higher for 1,3,4-isomers) [1][2]. For SAR programs where target engagement requires balanced lipophilicity or CNS penetration, the 1,2,4-oxadiazole scaffold offers a fundamentally different property profile that cannot be replicated by its 1,3,4-oxadiazole regioisomer without structural compensation elsewhere.

Medicinal Chemistry Physicochemical Property Profiling Bioisostere Design

Propan-1-amine (C3) Linker vs. Methanamine (C1) and Ethanamine (C2) Chain-Length Variants: Differentiated Rotatable Bond Count and Spatial Reach for Derivatization

The three-carbon propan-1-amine linker of the target compound provides 4 rotatable bonds (versus 2 for the C1 methanamine analog, CAS 937665-94-6, and 3 for the C2 ethanamine analog, CAS 1435804-70-8), enabling greater conformational flexibility and extending the terminal amine ~2.5 Å farther from the oxadiazole ring compared to the C2 analog, and ~5.0 Å compared to the C1 analog . This increased spatial reach is critical when the amine is used as a conjugation handle for attaching warheads, fluorophores, or affinity tags without introducing steric clashes with the oxadiazole–furan pharmacophore. The C3 linker also positions the amine for optimal N-Boc protection and subsequent deprotection–functionalization sequences commonly employed in parallel library synthesis [1]. The C1 analog (MW 165.15, XLogP3 ~0.6, 1 H-bond donor) is less lipophilic and offers minimal conformational freedom; the C2 analog (MW ~179.18) occupies an intermediate profile. The C3 propan-1-amine variant (MW 193.20) represents the longest commercially available linear aminoalkyl chain in the 3-(furan-2-yl)-1,2,4-oxadiazole series from major catalog suppliers, making it the preferred choice when maximum linker extension is required without custom synthesis .

Fragment-Based Drug Discovery Linker Optimization Structure–Activity Relationship Design

Furan-2-yl vs. Thiophen-2-yl Heteroaryl Substitution: Divergent Hydrogen-Bond Acceptor Capacity and Electronic Profile

The furan-2-yl moiety at the 3-position of the 1,2,4-oxadiazole ring provides a stronger hydrogen-bond acceptor (HBA) through the furan oxygen atom (computed HBA count: 5 for the target scaffold) compared to the thiophene sulfur atom in the thiophen-2-yl analog (CAS 926208-88-0, computed HBA count: 4) . Furan oxygen can participate in key hydrogen-bonding interactions with protein backbone NH groups or conserved water molecules in kinase hinge regions, whereas thiophene sulfur is a weaker HBA and engages preferentially in hydrophobic contacts or sulfur–π interactions. This electronic distinction is foundational: in a related series of thiophene/furan-1,3,4-oxadiazole carboxamides evaluated as succinate dehydrogenase inhibitors, furan-containing compounds exhibited a distinct antifungal activity profile compared to their thiophene counterparts, with the furan derivatives showing differential potency against Rhizoctonia solani and Fusarium graminearum [1]. Although direct head-to-head IC₅₀ data for the target compound vs. its thiophene analog have not been published, the class-level evidence indicates that furan-to-thiophene substitution in the 1,2,4-oxadiazole scaffold is not a silent bioisosteric replacement and can alter target binding and selectivity [1].

Bioisosteric Replacement Heterocyclic Chemistry Kinase Inhibitor Design

Primary Amine vs. Carboxylic Acid Terminal Functionality: Enabling Orthogonal Derivatization Chemistry Without Protecting Group Manipulation

The target compound features a primary amine terminus (predicted pKₐ ~10–11, protonated at physiological pH) that enables direct amide bond formation with carboxylic acids, reductive amination with aldehydes, or sulfonamide synthesis with sulfonyl chlorides under standard conditions. In contrast, the closest carboxylic acid analog, 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanoic acid (CAS 878437-14-0), has a predicted pKₐ of 4.07 ± 0.10 and requires activation (e.g., HATU, EDC/HOBt) for amide coupling with amines, and its deprotonated form at neutral pH may exhibit reduced membrane permeability . The amine handle permits direct conjugation to biotin, fluorophores, or solid supports for affinity-based target identification (chemoproteomics) without the need for a reduction or deprotection step that would be required if starting from the carboxylic acid or its ester. Commercially, both the free base (CAS 1018648-42-4) and hydrochloride salt (CAS 1435804-19-5) are available at ≥95% purity from multiple vendors, providing formulation flexibility for different reaction conditions .

Parallel Synthesis Amide Coupling Chemical Biology Probe Design

1,2,4-Oxadiazole–Furan Scaffold Prevalence in Patent Literature vs. Underrepresentation of Exact Compound in Biological Screening Data: A Gap Indicating High Novelty Potential

The 1,2,4-oxadiazole scaffold is predominant in patent publications among oxadiazole isomers, reflecting its established utility as a privileged pharmacophore [1]. However, a specific search for 3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine (CAS 1018648-42-4) in public bioactivity databases yields no annotated IC₅₀, Kd, or EC₅₀ values. This contrasts sharply with the closely related 3-(3-(4-decylphenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine (SLF1081851), a structurally divergent analog bearing a lipophilic 4-decylphenyl substituent at the 3-position, which has a reported Spns2 IC₅₀ of 1.93 µM in HeLa cell S1P release assays and validated in vivo activity in reducing lymphocyte counts in rodents . The absence of published bioactivity data for the furan-2-yl variant, despite its commercial availability from at least five catalog suppliers (Fluorochem, CymitQuimica, MolCore, Leyan, ChemSrc), indicates that this compound occupies an underexplored region of chemical space with significant potential for first-in-class target discovery or novel IP generation . For organizations seeking to build proprietary chemical matter around the 1,2,4-oxadiazole pharmacophore, this compound offers a pre-existing supply chain with minimal prior art encumbrance.

Patent Landscape Analysis Chemical Probe Development Intellectual Property Positioning

Optimal Research and Industrial Application Scenarios for 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine Based on Differentiated Structural Evidence


Fragment-Based Lead Generation Targeting CNS-Penetrant Kinase Inhibitors

When designing fragment libraries for CNS-targeting kinase programs, the 1,2,4-oxadiazole regioisomer provides approximately one order of magnitude higher log D than the corresponding 1,3,4-oxadiazole [1], favoring blood–brain barrier penetration. The furan-2-yl substituent contributes hydrogen-bond acceptor capacity for hinge-region recognition, while the propan-1-amine linker provides a flexible tether for fragment growing or linking without introducing excessive molecular weight (MW 193.20). The compound's primary amine enables on-resin immobilization for affinity-based screening or direct biotinylation for target identification pull-down experiments.

Diversity-Oriented Synthesis and Parallel Library Construction

The terminal primary amine of the C3 linker permits high-yielding amide coupling, sulfonamide formation, or reductive amination with diverse building blocks under standard parallel synthesis conditions. Compared to the C1 methanamine analog (2 rotatable bonds), the C3 variant (4 rotatable bonds) allows greater conformational sampling, which can be advantageous for exploring three-dimensional pharmacophore space . The hydrochloride salt form (CAS 1435804-19-5) offers improved handling and solubility in polar aprotic solvents (DMSO, DMF) commonly used in automated liquid handling systems.

Chemoproteomics Probe Development for Target Deconvolution

For chemoproteomics workflows requiring immobilization of a bioactive scaffold onto sepharose beads or biotin tags, the propan-1-amine linker provides sufficient spatial separation (~6.3 Å) between the oxadiazole–furan pharmacophore and the solid support to minimize steric interference with protein binding. The furan oxygen offers a distinct hydrogen-bonding pharmacophoric feature compared to the thiophene analog, which may be critical for retaining target engagement after linker attachment. The compound's commercial availability at >98% purity (MolCore) supports reproducible probe synthesis .

Agrochemical Lead Discovery: Succinate Dehydrogenase Inhibitor (SDHI) Scaffold Exploration

Building on the demonstrated antifungal activity of furan-containing 1,3,4-oxadiazole carboxamides against Rhizoctonia solani and Fusarium graminearum [2], the 1,2,4-oxadiazole regioisomer with a furan-2-yl substituent and propan-1-amine handle represents a structurally distinct scaffold for SDHI programs. The amine terminus allows direct condensation with carboxylic acid-bearing heterocycles to generate novel carboxamide analogs, while the higher lipophilicity of the 1,2,4-oxadiazole core may enhance cuticular penetration in foliar fungicide applications compared to 1,3,4-oxadiazole-based leads.

Quote Request

Request a Quote for 3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.